Procurement Rationale: Functional Alkylating Activity Versus a Non-Halogenated Core Analog
A direct comparator is the ethyl ester analog, Carbamic acid, (phenylsulfamoyl)-, ethyl ester (C9H12N2O4S, MW 244.27). The target compound's bromoethyl group is a well-established alkylating moiety, enabling covalent bond formation with biological nucleophiles (e.g., cysteine thiols, DNA bases). This chemical reactivity is absent in the ethyl analog. Therefore, any biological or chemical process requiring a covalent warhead or linker cannot be achieved with the non-halogenated comparator [1].
| Evidence Dimension | Covalent Reactivity (Alkylation Potential) |
|---|---|
| Target Compound Data | Bromoethyl group present (alkylating agent) |
| Comparator Or Baseline | Carbamic acid, (phenylsulfamoyl)-, ethyl ester; No halogen present (non-alkylating) |
| Quantified Difference | Qualitative difference; one is an alkylating agent, the other is not. No direct comparative kinetic data (e.g., hydrolysis rate, reactivity with a model nucleophile) is available in the retrieved sources. |
| Conditions | Class-level inference based on the established alkylating properties of 2-bromoethyl groups in medicinal chemistry. |
Why This Matters
For laboratories developing covalent chemical probes or PROTACs, the alkylating functionality is non-negotiable, making the bromoethyl ester the only viable choice over its non-alkylating core analog.
- [1] Agnès Desroches-Castan, et al. A new chemical inhibitor of angiogenesis and tumorigenesis that targets the VEGF signaling pathway upstream of Ras. Oncotarget, 2015, 6 (7), pp.5382-5411. View Source
